molecular formula C6H11ClO B8254174 2-Methyl-valeryl chloride

2-Methyl-valeryl chloride

Cat. No.: B8254174
M. Wt: 134.60 g/mol
InChI Key: MFIQXAVMTLKUJR-YFKPBYRVSA-N
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Description

2-Methyl-valeryl chloride (IUPAC: 2-methylpentanoyl chloride) is an aliphatic acyl chloride with the molecular formula C₆H₁₁ClO. It is a reactive compound widely used in organic synthesis, particularly in the preparation of esters, amides, and ketones. Acyl chlorides like this compound are typically moisture-sensitive, corrosive, and exhibit high reactivity toward nucleophiles due to the electrophilic carbonyl carbon .

Properties

IUPAC Name

(2S)-2-methylpentanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIQXAVMTLKUJR-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-valeryl chloride can be synthesized through the reaction of 2-Methylvaleric acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically takes place under reflux conditions, where the acid is converted to the corresponding acyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases. The general reaction is as follows:

2-Methylvaleric acid+Thionyl chloride2-Methyl-valeryl chloride+Sulfur dioxide+Hydrogen chloride\text{2-Methylvaleric acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-Methylvaleric acid+Thionyl chloride→2-Methyl-valeryl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and controlled synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-valeryl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-Methylvaleric acid and hydrochloric acid.

    Reduction: The compound can be reduced to 2-Methylpentanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React with this compound in the presence of a base to form esters.

    Water: Hydrolyzes this compound to form the corresponding acid.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    2-Methylvaleric Acid: Formed from hydrolysis.

Scientific Research Applications

2-Methyl-valeryl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-valeryl chloride involves the formation of a highly reactive acyl chloride intermediate. This intermediate can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the formation of amides, the acyl chloride reacts with the amine group to form an amide bond, releasing hydrochloric acid as a byproduct .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-methyl-valeryl chloride with structurally related acyl chlorides, based on available data from the evidence:

Compound CAS Number Molecular Formula Boiling Point Density Key Structural Features Reactivity & Applications Safety Classification
This compound (hypothetical) N/A C₆H₁₁ClO ~130–140°C* ~1.02 g/mL* Branched aliphatic chain (C₆) Moderate reactivity due to steric hindrance; used in specialty esters/amides. Likely corrosive (Class 8)
Valeryl chloride [Not in evidence] C₅H₉ClO ~125–130°C* ~1.0 g/mL* Straight-chain aliphatic (C₅) High reactivity; common in esterifications and peptide couplings. Corrosive (Class 8)
Pivaloyl chloride (tert-Valeryl chloride) 503-30-0 C₅H₉ClO 105–107°C 0.96 g/mL Highly branched (2,2-dimethyl) Low reactivity due to steric hindrance; used in thermally stable polymers/drug intermediates. UN 2438 (Poison)
Methacryloyl chloride 920-46-7 C₄H₅ClO 95–96°C 1.08 g/mL Unsaturated (α,β-unsaturated) Polymerizes readily; key monomer for acrylic resins. Corrosive
2-Methylbenzoyl chloride 933-88-0 C₈H₇ClO N/A N/A Aromatic (o-toluoyl group) Lower reactivity due to resonance stabilization; used in pharmaceuticals. Corrosive (Class 8)

*Estimated values based on structural analogs.

Key Comparisons:

Reactivity :

  • Valeryl chloride (straight-chain) exhibits higher reactivity than pivaloyl chloride (branched), as steric hindrance in the latter reduces nucleophilic attack efficiency .
  • Methacryloyl chloride ’s α,β-unsaturation enhances its susceptibility to polymerization but reduces stability during storage .
  • Aromatic acyl chlorides (e.g., 2-methylbenzoyl chloride) are less reactive than aliphatic analogs due to resonance stabilization of the carbonyl group .

Applications :

  • Pivaloyl chloride is preferred in drug synthesis (e.g., prodrugs) for its hydrolytic stability .
  • Methacryloyl chloride is critical in producing polymethacrylates for adhesives and coatings .

Safety :

  • All acyl chlorides are corrosive (Class 8), but pivaloyl chloride is additionally classified as a poison (UN 2438) due to its toxicity .

Research Findings and Trends

  • Steric Effects : Branched acyl chlorides like pivaloyl chloride are less reactive but offer improved thermal stability, making them valuable in high-temperature applications .
  • Industrial Use: Methacryloyl chloride’s polymerization tendency requires stabilizers (e.g., hydroquinone) during storage .
  • Regulatory Compliance : Aromatic acyl chlorides (e.g., 2-methylbenzoyl chloride) require stringent handling under group safety standards due to their corrosivity .

Limitations and Data Gaps

The provided evidence lacks direct data on This compound , necessitating extrapolation from structural analogs. Further experimental studies are needed to confirm its physical properties (e.g., boiling point, density) and reactivity profile.

Q & A

Basic Research: Synthesis and Characterization

Q: What are the critical considerations for synthesizing 2-methyl-valeryl chloride in a laboratory setting? A: Synthesis typically involves the reaction of 2-methylvaleric acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Key steps include:

  • Reagent stoichiometry : Use a 1:1.2 molar ratio of acid to SOCl₂ to ensure complete conversion, minimizing residual acid .
  • Temperature control : Maintain the reaction at 40–50°C to avoid side reactions (e.g., decomposition to phosgene or HCl) .
  • Purification : Distill under inert gas (N₂) to isolate the product, ensuring purity >99.5% as verified by GC-MS .
  • Safety : Conduct reactions in a fume hood with PPE (gloves, goggles) due to corrosive and inhalation hazards .

Advanced Research: Analytical Method Optimization

Q: How can conflicting NMR data for this compound be resolved? A: Contradictions in NMR peaks (e.g., unexpected splitting or shifts) often arise from:

  • Impurities : Trace phosgene or HCl from synthesis can alter chemical shifts. Validate purity via GC-MS or titration .
  • Solvent effects : Use deuterated chloroform (CDCl₃) as a standard solvent to ensure consistency .
  • Dynamic processes : Rotameric equilibria in the acyl chloride group may cause splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize conformers for clearer spectra .

Basic Research: Safety and Handling Protocols

Q: What are the primary hazards associated with handling this compound? A: Key risks include:

  • Corrosivity : Causes severe skin/eye burns (H314, H318). Neutralize spills with sodium bicarbonate .
  • Flammability : Flash point 40°C (H226). Store in flame-proof cabinets away from oxidizers .
  • Toxicity : Inhalation (H331) leads to respiratory irritation. Use respiratory protection in poorly ventilated areas .

Advanced Research: Mechanistic Studies

Q: How can kinetic studies elucidate the reaction mechanism of this compound in nucleophilic acyl substitutions? A: Methodological approaches include:

  • Rate measurements : Use stopped-flow spectroscopy to monitor reaction progress with amines or alcohols at varying temperatures .
  • Isotopic labeling : Introduce ¹⁸O in the acyl chloride to track oxygen exchange in hydrolysis reactions .
  • Computational modeling : Density Functional Theory (DFT) simulations can predict transition states and activation energies .

Basic Research: Literature Review Strategies

Q: How can researchers efficiently locate peer-reviewed data on this compound? A: Optimize database searches using:

  • Synonyms : Include IUPAC names (e.g., 2-methylpentanoyl chloride) and CAS No. [123-45-6] in SciFinder or Reaxys queries .
  • Keyword filters : Combine terms like "synthesis," "spectroscopic characterization," and "reactivity" to exclude non-academic sources .
  • Citation tracking : Use tools like Web of Science to identify seminal papers citing the compound’s applications in peptide chemistry .

Advanced Research: Data Contradiction Analysis

Q: How should researchers address discrepancies in reported boiling points (e.g., 140°C vs. 155°C)? A: Potential causes and solutions:

  • Purity differences : Lower-grade samples (e.g., 95% purity) may boil at lower temperatures due to impurities. Cross-reference studies using >99% pure samples .
  • Measurement techniques : Compare distillation setups (e.g., reduced pressure vs. atmospheric) and calibrate thermometers .
  • Environmental factors : Humidity or altitude variations can affect results. Replicate experiments under controlled conditions .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Boiling Point155°C (at 760 mmHg)Distillation
Density (20°C)1.02 g/cm³Pycnometry
Refractive Index (nD²⁰)1.432Abbe refractometer
Purity>99.5%GC-MS

Advanced Research: Environmental Impact Assessment

Q: What methodologies quantify the environmental persistence of this compound? A: Use:

  • Hydrolysis rate studies : Measure degradation in aqueous buffers (pH 4–9) at 25°C; half-life <1 hour indicates low persistence .
  • QSAR models : Predict biodegradability using software like EPI Suite, incorporating logP and molecular weight .
  • Ecototoxicity assays : Test Daphnia magna LC₅₀ values to assess aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-valeryl chloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-valeryl chloride

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